An In-depth Technical Guide to Hexamethylacetone: Chemical Properties and Structure
An In-depth Technical Guide to Hexamethylacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylacetone, systematically known as 2,2,4,4-tetramethyl-3-pentanone and also commonly referred to as di-tert-butyl ketone, is a sterically hindered ketone with significant applications in organic synthesis and materials science. Its unique structural features impart notable stability and specific reactivity, making it a valuable building block and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and a detailed experimental protocol for the synthesis of hexamethylacetone. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
Hexamethylacetone is a colorless liquid at room temperature, characterized by its high degree of steric hindrance around the carbonyl group. This steric bulk significantly influences its physical and chemical properties.[1] The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2,4,4-Tetramethyl-3-pentanone | [2] |
| Synonyms | Hexamethylacetone, Di-tert-butyl ketone, Pivalone | [3] |
| CAS Number | 815-24-7 | [2] |
| Molecular Formula | C₉H₁₈O | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 152-153 °C | [4][5] |
| Density | 0.824 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.419 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Stability | Stable under normal conditions | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
| SMILES | CC(C)(C)C(=O)C(C)(C)C | [2] |
| InChI Key | UIQGEWJEWJMQSL-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure of hexamethylacetone is characterized by a central carbonyl group flanked by two bulky tert-butyl groups. This arrangement is responsible for the molecule's significant steric hindrance.
Experimental Protocols
Synthesis of Hexamethylacetone via Barbier-Type Reaction and Hydrolysis
A convenient method for the synthesis of hexamethylacetone involves a Barbier-type reaction of pivalonitrile with tert-butyl chloride and metallic lithium to form 2,2,4,4-tetramethyl-3-pentanimine, followed by acidic hydrolysis of the imine to the desired ketone.
Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine
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Materials:
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Pivalonitrile
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tert-Butyl chloride
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Metallic lithium
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Anhydrous diethyl ether
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Hydrochloric acid (concentrated)
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Sodium hydroxide solution
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Magnesium sulfate (anhydrous)
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Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with metallic lithium sand in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
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A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
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After the addition is complete, the reaction mixture is stirred at room temperature until the lithium metal is consumed.
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The reaction is then carefully quenched by the slow addition of water.
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The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,4,4-tetramethyl-3-pentanimine.
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Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine to Hexamethylacetone
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Procedure:
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The crude 2,2,4,4-tetramethyl-3-pentanimine is dissolved in a suitable solvent such as diethyl ether.
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The solution is then treated with an aqueous acid solution (e.g., 2M HCl) and stirred vigorously at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the organic layer is separated.
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The aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude hexamethylacetone.
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The crude product can be purified by distillation.
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Spectroscopic Data
The structure of hexamethylacetone can be confirmed by various spectroscopic methods.
| Spectroscopy | Key Features |
| ¹H NMR | A single sharp peak is expected in the upfield region (around δ 1.2-1.4 ppm) corresponding to the 18 equivalent protons of the two tert-butyl groups. |
| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon (downfield, around δ 215-220 ppm), one for the quaternary carbons of the tert-butyl groups, and one for the primary carbons of the methyl groups. |
| Infrared (IR) | A strong, sharp absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1680-1700 cm⁻¹. The steric hindrance may shift this frequency slightly. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 142. Characteristic fragmentation patterns would include the loss of a tert-butyl group (m/z = 85) and a McLafferty rearrangement is not possible due to the absence of γ-hydrogens. |
Applications in Research and Development
Hexamethylacetone serves as a valuable tool in several areas of chemical research and development:
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Sterically Hindered Base: Due to the steric bulk around the carbonyl group, the corresponding enolate of hexamethylacetone is a strong, non-nucleophilic base used in various organic transformations.
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Mechanistic Studies: Its rigid and well-defined structure makes it an excellent model compound for studying reaction mechanisms, particularly those involving nucleophilic addition to carbonyls.
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Precursor in Synthesis: It is a starting material for the synthesis of other sterically hindered molecules, which can be used as ligands for catalysts or as building blocks for complex organic architectures.
Safety Information
Hexamethylacetone is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional laboratory guidance and a thorough risk assessment. All experimental work should be conducted by trained personnel in a suitably equipped laboratory.
